![molecular formula C12H8O7 B1649354 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid CAS No. 5146-12-3](/img/structure/B1649354.png)
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo7annulene-8-carboxylic acid” is a chemical compound . It has been mentioned in the context of being a natural KDM4A inhibitor .
Synthesis Analysis
The synthesis of this compound has been discussed in the context of the biogenesis of the 5-oxo-5H-benzo7annulene skeleton of the natural product purpurogallin . The pyrogallol and catechol units were first combined with structural modifications at different positions of the aryl ring using enzyme-mediated oxidative conditions, generating a series of benzotropolone analogs .Molecular Structure Analysis
The molecular formula of this compound is C12H8O7 . Its average mass is 264.188 Da and its monoisotopic mass is 264.027008 Da .Chemical Reactions Analysis
This compound has been used in the synthesis of compound derivatives to improve their inhibitory activity against KDM4A in vitro and in cells, as well as their antitumor action .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.19 g/mol .Applications De Recherche Scientifique
Application 1: Inhibition of Jumonji C Domain-Containing KDM
- Summary of the Application : This compound has been used in the development of inhibitors for Jumonji C domain-containing histone lysine demethylases (KDMs), which are often up-regulated in various types of cancer, including breast, prostate, and colon cancer . The inhibition of KDMs can potentially reduce tumor progression .
- Methods of Application or Experimental Procedures : The compound was synthesized and used to create a series of benzotropolone analogs. Two synthetic analogs of purpurogallin, 9ac and 9bc, showed efficient inhibition of KDM4A in enzymatic assays and in cells .
- Results or Outcomes : The most potent analog, 9bf, displayed the highest KDM4A inhibitory enzymatic activity in vitro in colon cancer cells, and the strongest antitumor action in several solid and hematological human cancer cell lines with no toxic effect in normal cells .
Application 2: Disease-modifying treatment of Parkinson’s disease
- Summary of the Application : Phytochemicals, including “2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid”, have been studied for their potential to modify the progression of Parkinson’s disease . These compounds can modulate multiple pathogenic factors and exert neuroprotective effects .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies suggest that phytochemicals can prevent α-synuclein oligomerization and aggregation, dissolve preformed α-synuclein aggregates, and potentially delay the progressive neurodegeneration of dopamine neurons .
Application 3: IR-detectable Metal–Carbonyl Tracers for Amino Functions
- Summary of the Application : This compound has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The outcomes of these studies suggest that this compound can be used as a tracer for amino functions due to its sharp, intense absorption bands and thermal stability.
Application 4: Interaction Network Analysis
- Summary of the Application : This compound has been used in the evaluation of interaction network analysis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies suggest that this compound can be used in the evaluation of interaction network analysis .
Application 5: IR-detectable Metal–Carbonyl Tracers for Amino Functions
- Summary of the Application : This compound has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The outcomes of these studies suggest that this compound can be used as a tracer for amino functions due to its sharp, intense absorption bands and thermal stability.
Application 6: Interaction Network Analysis
- Summary of the Application : This compound has been used in the evaluation of interaction network analysis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies suggest that this compound can be used in the evaluation of interaction network analysis .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulene-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7/c13-6-3-5(12(18)19)1-4-2-7(14)10(16)11(17)8(4)9(6)15/h1-3,14,16-17H,(H,13,15)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKCCANFAFYHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=O)C=C1C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296590 |
Source


|
| Record name | 2,3,4,6-tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid | |
CAS RN |
5146-12-3 |
Source


|
| Record name | NSC110039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,6-tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

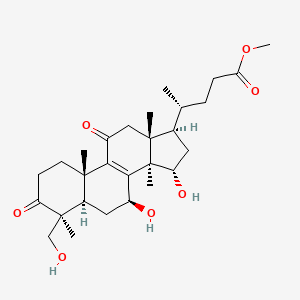
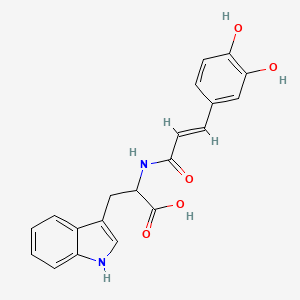
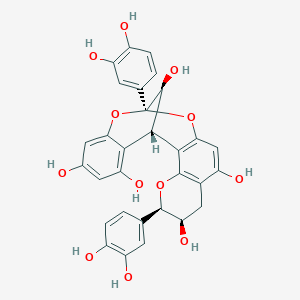
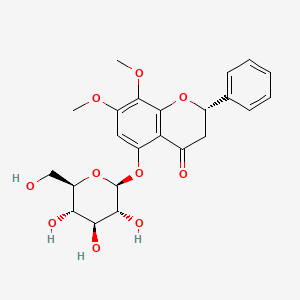
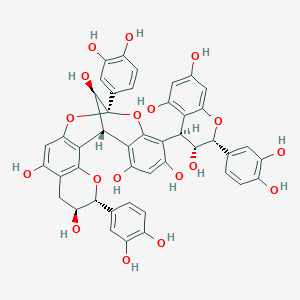
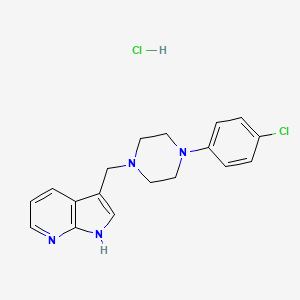
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
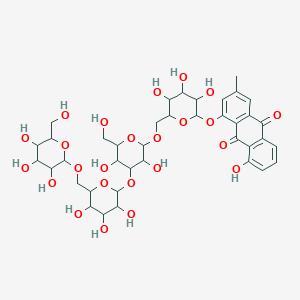
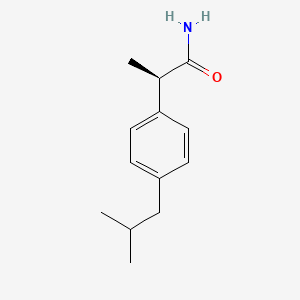
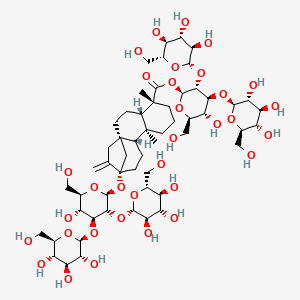
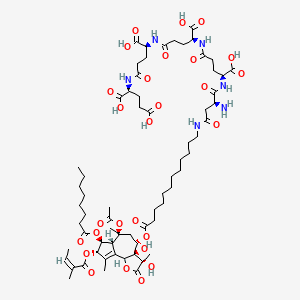
![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)
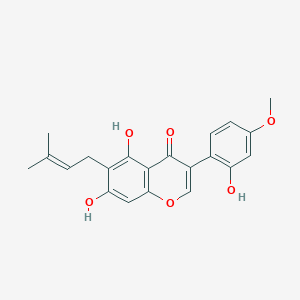
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)